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S-Doxylamine

Cat. No.: B1156658
M. Wt: 270.37
Attention: For research use only. Not for human or veterinary use.
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Description

S-Doxylamine, with the IUPAC name N,N-dimethyl-2-[(1S)-1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine, is the single (S)-enantiomer of the first-generation ethanolamine-class antihistamine doxylamine . This compound is provided as a high-purity chemical for research purposes to facilitate studies into the effects of enantiomeric specificity on biological activity. The presence of a single chiral center means the biological profile of this compound may be distinct from that of its R-enantiomer counterpart and the racemic mixture . Its primary mechanism of action is characterized by competitive antagonism of the histamine H1 receptor . As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to pronounced central nervous system effects . Furthermore, this compound exhibits significant anticholinergic activity by acting as an antagonist of muscarinic acetylcholine receptors, which contributes to its overall pharmacological profile . The distinct potency and metabolic pathways of the individual doxylamine enantiomers are a key area of scientific inquiry, as the R(+)-enantiomer has been reported to possess higher antihistaminic activity . Research-grade this compound is therefore critical for advanced pharmacological studies, chiral method development, and investigating structure-activity relationships without the confounding variables present in racemic mixtures. This product is intended for laboratory research use only in accordance with good laboratory practices.

Properties

Molecular Formula

C₁₇H₂₂N₂O

Molecular Weight

270.37

Synonyms

N,N-Dimethyl-2-[(1S)-1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine;  (S)-N,N-Dimethyl-2-(1-phenyl-1-(pyridin-2-yl)ethoxy)ethanamine

Origin of Product

United States

Stereochemical Aspects of Doxylamine

Identification of the Chiral Center and Enantiomeric Forms of Doxylamine (B195884)

Doxylamine possesses a single chiral center at the carbon atom that is bonded to the phenyl group, the pyridyl group, the methyl group, and the oxygen atom of the ethoxy group. ajol.inforesearchgate.net This chirality results in two enantiomeric forms: (R)-(+)-doxylamine and (S)-(-)-doxylamine. jopcr.com In pharmaceutical formulations, doxylamine is most commonly available as a racemic mixture, which contains equal amounts of both enantiomers. jopcr.comajol.info

The two enantiomers of doxylamine exhibit different biological activities. jopcr.comajol.info Research has shown that the (R)-(+)-enantiomer possesses greater antihistaminic activity compared to the (S)-(-)-enantiomer. jopcr.comjopcr.com Specifically, one study found that R(+)-Doxylamine succinate (B1194679) had an antihistaminic activity of 95.83%, while the S(–)-isomer had an activity of 87.5%. jopcr.com The racemic mixture showed an activity of 91.66%. jopcr.com This difference in activity highlights the importance of stereochemistry in the pharmacological effects of doxylamine. The resolution of racemic doxylamine can be achieved through methods like diastereomeric salt formation using a chiral resolving agent such as L-(+)-tartaric acid. jopcr.comjopcr.com

Table 1: Physicochemical Properties of Doxylamine Enantiomers

Property (R)-(+)-Doxylamine (S)-(-)-Doxylamine Racemic Doxylamine
Molecular Formula C₁₇H₂₂N₂O C₁₇H₂₂N₂O C₁₇H₂₂N₂O
Molecular Weight 270.37 g/mol 270.37 g/mol 270.37 g/mol
Optical Rotation Dextrorotatory (+) Levorotatory (-) Optically inactive
Antihistaminic Activity Higher Lower Intermediate

Data sourced from multiple studies. jopcr.comnih.gov

Conformational Analysis of Doxylamine Enantiomers

The three-dimensional conformation of doxylamine's enantiomers plays a crucial role in their interaction with biological targets. The molecule has several rotatable bonds, allowing for a degree of conformational flexibility. vulcanchem.com The spatial arrangement of the phenyl and pyridyl rings, as well as the dimethylaminoethoxy side chain, influences how each enantiomer fits into the binding site of the histamine (B1213489) H1 receptor.

Spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be used to differentiate between the enantiomers and provide insights into their structural differences. jopcr.com For instance, differences in the IR absorption bands for the quaternary nitrogen stretching have been observed between the racemic mixture and the individual enantiomers of doxylamine succinate. jopcr.com These variations in spectral data support the existence of distinct structural characteristics for each isomer. jopcr.com

Theoretical Stereoselectivity Considerations in Doxylamine Pharmacology

The differential pharmacological activity between the enantiomers of doxylamine is a clear example of stereoselectivity in drug action. ajol.info This phenomenon arises because biological systems, such as receptors and enzymes, are themselves chiral. ajol.inforesearchgate.net The binding of a drug to its target is a three-dimensional interaction, and the "fit" between the drug molecule and the binding site is highly specific.

In the case of doxylamine, the histamine H1 receptor is the primary target. It is hypothesized that the binding site of this receptor has a specific topography that preferentially accommodates the (R)-(+)-enantiomer. This superior fit leads to a more stable drug-receptor complex and, consequently, a more potent antihistaminic effect. jopcr.comresearchgate.net The (S)-(-)-enantiomer, having a different spatial arrangement, does not bind as effectively to the receptor, resulting in its lower activity. jopcr.com This principle underscores the importance of developing single-enantiomer drugs to optimize therapeutic effects. ajol.infojopcr.com

Synthesis and Enantiomeric Resolution Methodologies for Doxylamine

Racemic Synthesis Pathways of Doxylamine (B195884)

The predominant method for synthesizing racemic doxylamine involves a multi-step process that is well-established in chemical literature.

The cornerstone of racemic doxylamine synthesis is the Grignard reaction. google.com This approach begins with the preparation of a Grignard reagent from an aryl halide, such as bromobenzene (B47551) or iodobenzene, and magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.comresearchgate.netgoogle.com

The key steps are as follows:

Formation of Grignard Reagent : Magnesium metal reacts with bromobenzene to form phenylmagnesium bromide. This is a standard organometallic reaction. google.comresearchgate.net

Nucleophilic Addition : The prepared Grignard reagent is then reacted with 2-acetylpyridine. google.comajol.info The phenyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-acetylpyridine. google.com

Formation of Intermediate Alcohol : This reaction, after an aqueous workup (e.g., with an ammonium (B1175870) chloride solution), yields the tertiary alcohol intermediate, 2-pyridylphenylmethyl carbinol (also known as 1-phenyl-1-(pyridin-2-yl)ethanol). google.comresearchgate.netindexcopernicus.com

This Grignard-mediated pathway is a robust and commonly cited method for creating the fundamental carbon skeleton of doxylamine. indexcopernicus.com

Following the formation of the 2-pyridylphenylmethyl carbinol intermediate, the synthesis is completed through an etherification reaction. This second stage is crucial for introducing the aminoalkylether moiety characteristic of doxylamine.

The process generally involves:

Deprotonation : The alcohol intermediate is treated with a strong base, such as sodium amide (sodamide) or potassium hydroxide (B78521), in a suitable solvent like xylene or toluene. researchgate.netajol.infoindexcopernicus.com This step deprotonates the hydroxyl group, forming a more nucleophilic alkoxide.

Williamson Ether Synthesis : The resulting alkoxide is then reacted with 2-dimethylaminoethyl chloride (or its hydrochloride salt). researchgate.netindexcopernicus.com The alkoxide displaces the chloride in an SN2 reaction, forming the ether linkage and yielding the final product, N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine, which is the doxylamine base. google.comajol.info

An improved version of this process describes using potassium hydroxide and toluene, which is presented as a safe and commercially viable manufacturing process. indexcopernicus.com The final doxylamine base can be converted to its succinate (B1194679) salt by treatment with succinic acid in a solvent like acetone (B3395972). indexcopernicus.com

Grignard Reagent-Mediated Approaches

Enantioselective Synthesis Strategies for S-Doxylamine

Producing a single enantiomer, such as this compound, requires stereochemical control during the synthesis. This is achieved through methods like asymmetric catalysis or the use of chiral auxiliaries, which guide the reaction to favor the formation of one stereoisomer over the other. wikipedia.org

Asymmetric catalysis involves using a chiral catalyst to influence the stereochemical outcome of a reaction. wikipedia.orgrsc.org For doxylamine, a potential chiral synthesis route involves reacting 2-acetopyridine with phenylboronic acid in the presence of a chiral ligand, diethylzinc, and a titanium catalyst (Ti(iPrO)4). researchgate.netresearchgate.net This is followed by a reaction with 2-dimethylaminoethyl chloride. researchgate.netindexcopernicus.com However, this process has been noted to be complex, requiring expensive chiral reagents and long reaction times, which can make it less practical for large-scale production. researchgate.netresearchgate.net

Organocatalysis, which uses small organic molecules as catalysts, represents another frontier in asymmetric synthesis. scienceopen.com For instance, proline and its derivatives are known to catalyze asymmetric aldol (B89426) reactions via enamine intermediates, providing a high degree of stereocontrol. scienceopen.com While not specifically detailed for doxylamine in the provided sources, these principles form the basis of modern enantioselective synthesis. scienceopen.comscienceopen.com

A more extensively documented approach for producing enantiopure doxylamine involves the use of a chiral auxiliary. ajol.infowikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemistry of a subsequent reaction. wikipedia.orgyork.ac.uk

One such synthesis of enantiopure (d)-doxylamine proceeds through an optically active diol precursor, which is synthesized using a novel chiral auxiliary. ajol.inforesearchgate.netajol.info The retrosynthetic analysis shows that optically active doxylamine can be prepared from (R)-1-phenyl-1-(pyridine-2-yl)ethane-1,2-diol, a chiral diol. ajol.info This method is presented as a superior alternative to Sharpless Asymmetric Dihydroxylation for preparing the necessary chiral diol, as the latter method often results in poor enantiomeric excess. ajol.inforesearchgate.net

The key steps in this chiral auxiliary-guided synthesis are:

Synthesis of an optically active diol from a novel chiral auxiliary. ajol.info

Selective mesylation of the diol, followed by treatment with a base to form a chiral epoxide. ajol.info

Ring-opening of the epoxide to yield a tertiary alcohol intermediate. ajol.info

Reaction of the chiral tertiary alcohol with N,N-dimethylaminoethyl chloride to form the final enantiopure doxylamine product. ajol.info

The efficiency of an enantioselective synthesis is measured by its chemical yield and, crucially, its enantiomeric excess (ee), which quantifies the purity of the desired enantiomer. york.ac.uk

The method employing a chiral auxiliary to produce a chiral diol intermediate demonstrates a significant improvement in enantiomeric purity over other techniques. ajol.inforesearchgate.net In one study, the use of a chiral auxiliary to assist in diol formation resulted in an enantiomeric excess of 50-67%. ajol.info This stands in contrast to the Sharpless asymmetric dihydroxylation method, which, in a comparable context, was found to yield an enantiomeric excess of only 20-35% after a prolonged reaction time of 10 days. ajol.info The synthesis utilizing the chiral auxiliary ultimately achieved a 67% yield of the desired end product. researchgate.netajol.info

The table below summarizes the comparative efficiency of these methods for producing the key chiral intermediate.

Synthesis MethodReagents/CatalystsEnantiomeric Excess (ee)YieldReference
Chiral Auxiliary Novel Chiral Auxiliary50-67%67% (final product) ajol.inforesearchgate.netajol.info
Sharpless Dihydroxylation Sharpless Reagents20-35%Not Specified ajol.info
Asymmetric Catalysis Chiral Ligand, Et₂Zn, Ti(iPrO)₄Not SpecifiedNot Specified researchgate.netresearchgate.net

Utilization of Chiral Auxiliaries and Precursors in Stereoselective Synthesis

Classical Enantiomeric Resolution Techniques for Racemic Doxylamine

Classical resolution is a foundational method for separating enantiomers and involves converting the racemic mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by techniques such as fractional crystallization. nih.govucl.ac.uk

A common and effective method for the enantiomeric resolution of racemic doxylamine is through diastereomeric salt formation using a chiral resolving agent. jopcr.comjopcr.com L(+)-tartaric acid is a frequently used resolving agent for this process. jopcr.comjopcr.com The reaction involves dissolving racemic doxylamine and L(+)-tartaric acid in a suitable solvent, such as methanol, to form diastereomeric tartrate salts: (R)-doxylamine-L(+)-tartrate and (S)-doxylamine-L(+)-tartrate. jopcr.comjopcr.comgoogle.com

These diastereomeric salts possess different spatial arrangements and intermolecular interactions, leading to differences in their physical properties, most notably their solubility in a given solvent system. rsc.org This solubility difference is the key to their separation. For instance, the S(–)-doxylamine tartrate salt has been observed to be less soluble in a mixture of acetone and water, allowing it to crystallize preferentially while the R(+)-doxylamine tartrate salt remains in the mother liquor. jopcr.com

The selection of the chiral resolving agent is crucial for successful resolution. The agent must form stable, crystalline salts with the racemate, and the resulting diastereomers must have a significant enough difference in solubility to allow for efficient separation. gavinpublishers.com L(+)-tartaric acid has proven to be an effective choice for doxylamine, enabling a scalable resolution process. jopcr.comjopcr.com

The successful isolation of the desired this compound enantiomer relies on the careful optimization of crystallization conditions. jopcr.com This involves a multi-step process that begins after the formation of the diastereomeric salts.

The crystallization process is initiated by using a specific solvent system, such as a 90:10 mixture of acetone and water. jopcr.com In this system, the S(–)-doxylamine tartrate salt selectively crystallizes over a period of several days. jopcr.com The efficiency of this separation is dependent on factors like solvent composition, temperature, and cooling rate.

Once the S(–)-doxylamine tartrate crystals have formed, they are separated from the mother liquor, which contains the more soluble R(+)-doxylamine tartrate, via filtration. jopcr.com To obtain the free base of the S(–)-enantiomer, the isolated diastereomeric salt is treated with a base, such as sodium hydroxide. jopcr.comgoogle.com This step breaks the ionic bond between the doxylamine enantiomer and the tartaric acid, liberating the free S(–)-doxylamine base, which can then be extracted using an organic solvent like toluene. jopcr.com

The final step often involves converting the isolated S(–)-doxylamine base into a more stable and pharmaceutically acceptable salt form, such as the succinate salt. This is achieved by reacting the base with succinic acid in a solvent like acetone, leading to the precipitation of S(–)-doxylamine succinate. jopcr.com The yield and purity of the final product are highly dependent on the precise control of each step in the crystallization and isolation procedure. For example, a study reported a yield of 92.7% for the R(+) doxylamine succinate isomer after basification and reaction with succinic acid. jopcr.com

The table below summarizes the key stages and parameters in a typical resolution process.

StageProcedureKey ParametersOutcome
Diastereomeric Salt Formation Racemic doxylamine is reacted with L(+)-tartaric acid.Solvent: MethanolFormation of a mixture of (R)-doxylamine-L(+)-tartrate and (S)-doxylamine-L(+)-tartrate salts. jopcr.comjopcr.com
Fractional Crystallization The mixture of diastereomeric salts is dissolved in a specific solvent system and allowed to crystallize.Solvent System: Acetone/Water (90:10). jopcr.com Time: 5 days. jopcr.comPreferential crystallization of the less soluble S(–)-doxylamine tartrate salt. jopcr.com
Isolation of this compound Tartrate The crystallized salt is separated from the mother liquor.Method: Filtration.Solid S(–)-doxylamine tartrate is collected.
Basification The isolated S(–)-doxylamine tartrate is treated with a base.Base: Sodium Hydroxide. jopcr.com Solvent: Water and Toluene. jopcr.comLiberation of the free S(–)-doxylamine base. jopcr.com
Succinate Salt Formation The free S(–)-doxylamine base is reacted with succinic acid.Solvent: Acetone. jopcr.comPrecipitation of the final S(–)-doxylamine succinate product. jopcr.com

Enantioselective Pharmacological Characterization of Doxylamine Stereoisomers

Differential Histamine (B1213489) H1 Receptor Affinity and Binding Kinetics of S-Doxylamine

Doxylamine (B195884), as a chiral molecule, exists as two enantiomers: R-(+)-doxylamine and S-(-)-doxylamine. google.com Pharmacological studies demonstrate a clear stereoselectivity in their interaction with the histamine H1 receptor. researchgate.net The R-(+)-enantiomer, often referred to as the eutomer, consistently displays a higher binding affinity for the H1 receptor compared to the S-(-)-enantiomer, the distomer. researchgate.netjopcr.com This differential affinity is the primary determinant of their varied antihistaminic potency. google.com

The binding of an antagonist to its receptor is governed by kinetic parameters, including the association rate constant (k_on) and the dissociation rate constant (k_off). nih.gov These constants determine the drug-receptor residence time (1/k_off), a critical factor for the duration of action. nih.gov While specific kinetic binding values for this compound are not extensively detailed in the available literature, it is established that second-generation antihistamines often achieve their long duration of action through a long residence time at the H1 receptor. nih.gov The lower antihistaminic activity of this compound compared to its R-counterpart suggests a less optimal kinetic profile, likely involving a shorter residence time at the H1 receptor. jopcr.comgoogle.com The difference in binding affinity implies that this compound forms a less stable complex with the receptor than R-doxylamine.

Comparative Anticholinergic Receptor Interactions of this compound

First-generation antihistamines, including doxylamine, are known for their significant anticholinergic effects, which stem from their ability to act as antagonists at muscarinic acetylcholine (B1216132) receptors. wikipedia.orgauctoresonline.org Doxylamine is a potent antagonist of the muscarinic acetylcholine receptors M1 through M5. wikipedia.orgauctoresonline.org This activity is responsible for side effects such as dry mouth and sedation. patsnap.comdroracle.ai

Mechanistic Studies of Receptor Antagonism at Molecular and Cellular Levels

At the molecular level, this compound functions as a competitive antagonist or inverse agonist at the histamine H1 receptor. wikipedia.orgnih.gov As a competitive antagonist, it binds reversibly to the same site as histamine on the H1 receptor, thereby blocking histamine from binding and eliciting a cellular response. nih.govontosight.ai This action antagonizes the effects of histamine in tissues like the GI tract and bronchial muscles. nih.gov

The mechanism involves this compound occupying the receptor's binding pocket, which is a deep cavity formed by transmembrane helices. nih.gov Studies on the related compound doxepin (B10761459) show that the binding is stabilized by hydrophobic interactions with specific amino acid residues, such as Trp428, which prevents the conformational change in the receptor required for activation. nih.gov As an inverse agonist, this compound may also reduce the receptor's basal activity, which it can exhibit even in the absence of histamine. wikipedia.orgnih.gov At the cellular level, this blockade of H1 receptors prevents the histamine-induced signal transduction cascade, mitigating the physiological responses associated with allergic reactions. ontosight.ai

Preclinical Pharmacological Evaluation in Isolated Tissue Preparations

Isolated tissue preparations are standard preclinical models for quantifying the pharmacological activity of compounds. For doxylamine, guinea pig tissues, which are highly sensitive to histamine, have been instrumental in characterizing the stereoselective antihistaminic effects. google.com

Antihistaminic Activity Assessment in Guinea Pig Ileum Models

In isolated guinea pig ileum preparations, histamine induces smooth muscle contraction. jopcr.comcaymanchem.com The antihistaminic activity of doxylamine enantiomers is measured by their ability to inhibit these contractions. jopcr.comjopcr.com Studies consistently show that R-(+)-doxylamine is a more potent inhibitor of histamine-induced contractions than S-(-)-doxylamine. jopcr.comgoogle.com One study quantified this difference, showing that R-(+)-doxylamine succinate (B1194679) achieved a higher percentage of inhibition compared to the S-(-)-isomer. jopcr.comjopcr.com The racemic mixture's activity was found to be intermediate between the two pure enantiomers. jopcr.com Another study noted that the S-(-)-enantiomer is approximately five times weaker than the R-(+)-enantiomer in this model. google.com

Table 1: Comparative Inhibition of Histamine in Guinea Pig Ileum by Doxylamine Isomers

Compound Salt Form % Inhibition of Histamine
R-(+)-Doxylamine Succinate 95.83%
S-(-)-Doxylamine Succinate 87.50%
Racemic Doxylamine Succinate 91.66%
R-(+)-Doxylamine Tartrate 95.32%
S-(-)-Doxylamine Tartrate 91.00%
Racemic Doxylamine Tartrate 90.60%

Data sourced from a study on the pharmacological evaluation of resolved doxylamine isomers. jopcr.com

Investigation of Off-Target Receptor Interactions and Their Stereoselectivity

The investigation into the stereoselectivity of these off-target interactions is less complete than for the H1 receptor. While it is known that racemic doxylamine is a potent anticholinergic, the specific binding affinities and functional activities of this compound versus R-doxylamine at the five muscarinic receptor subtypes (M1-M5) have not been fully elucidated in comparative studies. wikipedia.orgauctoresonline.org Therefore, while off-target activity is a recognized characteristic of the drug, a detailed understanding of the stereoselectivity of these interactions remains an area for further research.

Table 2: List of Chemical Compounds

Compound Name
This compound / S-(-)-Doxylamine
R-Doxylamine / R-(+)-Doxylamine
Doxylamine
Doxylamine Succinate
Doxylamine Tartrate
Histamine
Acetylcholine
Doxepin

Metabolic Pathways and Biotransformation of Doxylamine Enantiomers Preclinical and in Vitro Studies

Identification of Doxylamine (B195884) Metabolites

The metabolism of doxylamine primarily occurs in the liver and involves a series of reactions, including N-demethylation, conjugation, N-oxidation, aromatic hydroxylation, and ether cleavage. medic.co.ilnps.org.ausquarespace.com These processes result in the formation of several metabolites that are then excreted from the body.

N-Demethylated Metabolites (e.g., N-desmethyldoxylamine, N,N-didesmethyldoxylamine)

A major metabolic pathway for doxylamine is sequential N-demethylation at the tertiary amine. medic.co.ilnps.org.aumedic.co.il This process, mediated by cytochrome P450 enzymes in the liver, first produces N-desmethyldoxylamine (nordoxylamine). medic.co.ilnih.govwikipedia.org Further demethylation leads to the formation of N,N-didesmethyldoxylamine (dinordoxylamine). medic.co.ilnih.govwikipedia.org Both of these N-demethylated metabolites have been identified in the urine of rats and monkeys following administration of doxylamine. nih.goviarc.fr Studies have shown that N-desmethyldoxylamine and N,N-didesmethyldoxylamine are major metabolites. researchgate.net

Conjugated Metabolites (e.g., O-glucuronides, N-acetyl conjugates)

Conjugation reactions represent another significant route for doxylamine metabolism, increasing the water solubility of the metabolites and facilitating their excretion. iarc.frnih.gov Glucuronidation is a key conjugation pathway. Doxylamine and its N-demethylated metabolites can undergo O-glucuronidation. iarc.frresearchgate.net Identified conjugated metabolites include doxylamine O-glucuronide, N-desmethyldoxylamine O-glucuronide, and N,N-didesmethyldoxylamine O-glucuronide. iarc.frresearchgate.netnih.govresearchgate.net These glucuronide conjugates have been detected in the urine and feces of Fischer 344 rats. nih.govresearchgate.net

N-acetylation of the demethylated metabolites also occurs. medic.co.ilnps.org.ausquarespace.com N-acetyl conjugates of N-desmethyldoxylamine and N,N-didesmethyldoxylamine have been tentatively identified in rat urine. nih.goviarc.frnih.gov

Other Metabolic Products (e.g., N-oxidation, aromatic hydroxylation, ether cleavage products)

In addition to N-demethylation and conjugation, other metabolic transformations of doxylamine have been observed, particularly in rats. iarc.frnih.gov These include:

N-oxidation: Formation of doxylamine N-oxide is a minor metabolic pathway. nih.goviarc.frresearchgate.net

Aromatic Hydroxylation: Hydroxylation of the phenyl ring of doxylamine and its demethylated metabolites has been identified. nih.goviarc.frnih.gov

Ether Cleavage: The ether linkage in the doxylamine molecule can be cleaved, leading to the formation of various breakdown products. medic.co.iliarc.frnih.gov

Stereoselective Metabolism of Doxylamine in Preclinical Models

Given that doxylamine is a chiral compound, the stereoselective metabolism of its enantiomers is an important area of investigation. While much of the available research has been conducted on the racemic mixture, some studies have begun to explore the differential metabolism of the (R)- and (S)-enantiomers. It has been reported that the (d)-enantiomer (dextrorotatory form) of doxylamine exhibits more significant antihistamine effects than the levorotatory form in animal models. google.com

In Vitro Hepatic Metabolism Studies (e.g., Rat Liver Homogenate, Isolated Hepatocytes)

In vitro models using liver preparations are crucial for elucidating the metabolic pathways of drugs. Studies with rat liver homogenates have successfully identified N-desmethyldoxylamine as a metabolite of doxylamine. nih.gov Furthermore, the N-acetyl conjugates of both N-desmethyl- and N,N-didesmethyldoxylamine were tentatively identified in these in vitro systems. nih.gov

Incubations of radiolabeled doxylamine with isolated rat hepatocytes have demonstrated the formation of several metabolites that are also observed in vivo. researchgate.netnih.govoup.com The nonconjugated metabolites identified in these studies include doxylamine N-oxide, N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and ring-hydroxylated products of both doxylamine and desmethyldoxylamine. researchgate.netnih.govoup.com These findings underscore the significant role of hepatic metabolism in the biotransformation and elimination of doxylamine in rats. nih.gov

Contribution of Intestinal Microflora to Doxylamine Biotransformation (In Vitro Models)

The potential role of the gut microbiota in metabolizing drugs is an area of growing interest. To investigate this for doxylamine, in vitro studies have been conducted using intestinal microflora from both humans and rats. researchgate.netnih.govoup.com Incubations of radiolabeled doxylamine succinate (B1194679) with these anaerobic bacteria indicated that the intestinal microflora were not capable of degrading the parent compound. researchgate.netnih.govoup.com However, further research has shown that the intestinal microflora can effect hydrolytic cleavage of the polar O-glucuronide metabolites of doxylamine and its demethylated products, converting them back to their respective aglycones. researchgate.netresearchgate.net This suggests that while the gut microbiota may not metabolize doxylamine directly, they can play a role in the enterohepatic recirculation of its metabolites.

Advanced Analytical Methodologies for Doxylamine Enantiomers

Chiral Chromatographic Techniques

Chiral chromatography is a cornerstone for the enantioselective analysis of doxylamine (B195884), enabling the separation of its enantiomers. This is achieved through the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary modalities employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely utilized technique for the enantioseparation of doxylamine due to its robustness, versatility, and high-resolution capabilities. The success of this method hinges on the careful selection of the chiral stationary phase and the optimization of the mobile phase composition.

The choice of the chiral stationary phase (CSP) is paramount for achieving successful enantiomeric resolution. core.ac.ukchromatographyonline.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are the most effective and widely used for separating doxylamine enantiomers. core.ac.uktandfonline.comjapsonline.com These CSPs offer a broad range of enantioselectivity and are compatible with a variety of mobile phases. iastate.edu

Cellulose-based CSPs: Columns such as Cellulose Tris(4-chloro,3-methylphenylcarbamate) and cellulose tris-(3,5-dichlorophenylcarbamate) (Chiralpak IC) have demonstrated excellent chiral recognition abilities for doxylamine. core.ac.uknih.gov The helical structure of the cellulose derivative provides a chiral environment where the enantiomers can interact differently, leading to their separation. core.ac.uk For instance, a study utilizing a Cellulose Tris(4-chloro,3-methylphenylcarbamate) column successfully resolved the (d)- and (l)-enantiomers of doxylamine succinate (B1194679) in rat plasma. researchgate.net Another investigation achieved the enantioseparation of doxylamine using a Chiralpak IC column. nih.govoup.com

Amylose-based CSPs: Amylose tris(3,5-dimethylphenyl carbamate) (Chiralpak AD-H) is another effective CSP for doxylamine enantiomer determination. tandfonline.comtandfonline.com A validated HPLC-DAD method employed a Chiralpak AD-H column to separate doxylamine enantiomers in human plasma. tandfonline.commdpi.com

Protein-based CSPs: While less common for doxylamine analysis, protein-based CSPs, such as those based on α1-acid glycoprotein (B1211001) (AGP), have been used for the enantiomeric separation of other antihistamines and could potentially be applied to doxylamine. researchgate.net These columns are typically used in reversed-phase mode. iastate.edu

Examples of Chiral Stationary Phases for Doxylamine Enantioseparation
Chiral Stationary PhaseBase PolymerApplicationReference
Cellulose Tris(4-chloro,3-methylphenylcarbamate)CelluloseSeparation of (d)- and (l)-doxylamine succinate in rat plasma core.ac.ukresearchgate.net
Cellulose tris-(3,5-dichlorophenylcarbamate) (Chiralpak IC)CelluloseEnantioseparation of doxylamine nih.govoup.commdpi.com
Amylose tris(3,5-dimethylphenyl carbamate) (Chiralpak AD-H)AmyloseDetermination of doxylamine enantiomers in human plasma tandfonline.comtandfonline.commdpi.com
α1-acid glycoprotein (Chiralpak AGP)ProteinEnantioseparation of various antihistamines mdpi.comresearchgate.net

The mobile phase composition plays a critical role in modulating the retention and resolution of doxylamine enantiomers. Optimization of parameters such as the organic modifier, pH, and additives is essential for achieving optimal separation.

Organic Modifiers: The type and concentration of the organic modifier significantly influence the enantioselectivity. core.ac.uk For polysaccharide-based CSPs, common organic modifiers include acetonitrile (B52724), methanol, and isopropanol (B130326). core.ac.ukresearchgate.net In reversed-phase mode, decreasing the organic modifier content often improves enantioselectivity. researchgate.net In one study, acetonitrile was found to be the optimal alcoholic modifier, as retention increased in the order of acetonitrile < isopropanol < methanol. core.ac.ukresearchgate.net For normal-phase separations on columns like Chiralpak AD-H, a mobile phase of n-hexane, 2-propanol, and diethylamine (B46881) is often used. tandfonline.comtandfonline.com

pH: The enantiomeric resolution of doxylamine is pH-sensitive, particularly because it is a basic compound. core.ac.uk Method development often starts with basic pH buffers. core.ac.uk For example, a pH of 6.6 was found to be optimal for resolving doxylamine enantiomers using a cellulose-based column in reversed-phase mode. core.ac.ukresearchgate.net

Additives: Basic additives like diethylamine (DEA) or triethylamine (B128534) (TEA) are frequently added to the mobile phase to improve peak shape and resolution, especially for basic compounds like doxylamine. core.ac.ukmdpi.com These additives can reduce tailing by competing with the analyte for active sites on the stationary phase. nih.gov One method successfully used 0.15% diethylamine in the buffer to separate doxylamine enantiomers. researchgate.net However, it's important to note that additives like DEA can have a negative effect on the analyte response with positive ion mode electrospray (ESI(+)) MS/MS detection. researchgate.net

Optimized Mobile Phase Compositions for Doxylamine Enantioseparation
Chiral Stationary PhaseMobile Phase CompositionModeReference
Cellulose Tris(4-chloro,3-methylphenylcarbamate)20 mM ammonium (B1175870) bicarbonate buffer–acetonitrile (65:35 v/v) with 0.15% diethylamineReversed-Phase core.ac.ukresearchgate.net
Chiralpak AD-Hn-hexane-2-propanol-diethylamine (98:2:0.025, v/v/v)Normal-Phase tandfonline.comtandfonline.com
Chiralpak ICn-Hexane-EtOH-DEA (90:10:0.1, v/v)Normal-Phase mdpi.com

Several detection methods can be coupled with chiral HPLC for the quantification of doxylamine enantiomers.

UV-Vis Spectroscopy: UV-Vis detection is a common and robust method. The detection wavelength is typically set at the maximum absorbance of doxylamine, which is around 262 nm. nih.govafricanjournalofbiomedicalresearch.comd-nb.info However, other wavelengths, such as 220 nm and 254 nm, have also been successfully used. researchgate.netjapsonline.comjapsonline.com

Diode Array Detection (DAD): DAD provides the advantage of acquiring spectra across a range of wavelengths, which can be useful for peak purity assessment and method development. scielo.brusp.br A UFLC-DAD method was developed for the separation and quantification of doxylamine enantiomers in rat plasma with detection at 220 nm. researchgate.net

Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) offers high sensitivity and selectivity, making it particularly suitable for bioanalytical applications where low concentrations of the analyte are expected. mdpi.com While there are reports on LC-MS for racemic doxylamine, its application for chiral analysis is also established for other antihistamines and can be applied to doxylamine. core.ac.ukresearchgate.net

Development of Mobile Phase Compositions and Optimization Strategies (e.g., Organic Modifiers, pH, Additives)

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another technique that can be employed for the enantioseparation of volatile or derivatized compounds. While less common than HPLC for doxylamine, it remains a viable option. The use of derivatized cyclodextrin-based chiral stationary phases is common in chiral GC. gcms.cz For successful analysis, doxylamine may require derivatization to increase its volatility and improve its chromatographic behavior.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. selvita.com It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier. selvita.comchromatographyonline.com SFC offers several advantages, including faster analysis times, reduced solvent consumption, and lower back pressures. chromatographyonline.com Polysaccharide-based CSPs are widely used in SFC for enantioseparation. chromatographyonline.com The technique has been successfully applied to the chiral separation of various pharmaceuticals and holds significant promise for the efficient and environmentally friendly analysis of doxylamine enantiomers. chromatographyonline.comselvita.com

Capillary Electrophoresis (CE) for Enantioseparation

Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of pharmaceuticals, including doxylamine enantiomers. pontejournal.netnih.gov This method offers high efficiency, resolution, and requires minimal sample and reagent volumes. The principle of enantioseparation in CE relies on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte. pontejournal.net

Several chiral selectors have been successfully employed for the resolution of doxylamine enantiomers. Sulfated β-cyclodextrin is a commonly used chiral selector that provides effective separation. researchgate.netcapes.gov.br Studies have also demonstrated the utility of heparin as a chiral additive in the background electrolyte. nih.gov The separation mechanism is often a combination of inclusion complexation and ionic interactions between the analyte and the chiral selector. nih.gov

Factors influencing the enantioseparation by CE include the concentration and type of the chiral selector, the pH and concentration of the buffer, and the applied voltage. nih.govresearchgate.netmdpi.com For instance, in one method, baseline resolution of doxylamine enantiomers was achieved using a Tris buffer with sulfated β-cyclodextrin as the chiral selector. researchgate.net Another study reported successful chiral separation of several antihistamines, including doxylamine, using heparin in a phosphate (B84403) buffer at a pH range of 2.6-3.5 with reversed polarity. nih.gov The complexation between doxylamine and various cyclodextrins, including neutral and negatively charged ones, has been investigated to optimize separation conditions in both CE and liquid chromatography. pontejournal.netnih.gov

Spectroscopic and Spectrometric Characterization of Enantiomers

Following successful enantioseparation, various spectroscopic and spectrometric techniques are employed to confirm the identity, purity, and structural integrity of the S-Doxylamine enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of doxylamine enantiomers. 1H and 13C NMR spectra provide detailed information about the chemical environment of the protons and carbons within the molecule. jopcr.comajol.inforesearchgate.net

For this compound, the 1H-NMR spectrum exhibits characteristic signals for the aromatic protons of the phenyl and pyridine (B92270) rings, the methyl groups of the dimethylamino moiety, and the methylene (B1212753) protons of the ethoxy chain. newdrugapprovals.orgindexcopernicus.com While the NMR spectra of the individual enantiomers are identical, the use of chiral solvating agents, such as phosphated cyclodextrins, can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric purity. beilstein-journals.org In racemic doxylamine, distinct signals for the N-(CH3)2 protons of the two enantiomers have been observed. jopcr.com

Table 1: Representative ¹H-NMR Spectral Data for Doxylamine newdrugapprovals.orgindexcopernicus.com

Proton Assignment Chemical Shift (δ ppm)
Pyridine-H8.53 - 8.54
Aromatic-H7.15 - 7.69
-OCH₂-3.59 - 3.65
-NCH₂-3.16 - 3.18
-N(CH₃)₂2.78
-CH₃1.99

Note: Data presented is for doxylamine succinate in CDCl₃ and may show slight variations based on the salt form and solvent used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for confirming the functional groups present in the this compound molecule. jopcr.comajol.info The IR spectrum provides information on the molecular structure by detecting the absorption of infrared radiation by specific chemical bonds.

The IR spectrum of doxylamine shows characteristic absorption bands corresponding to C-H stretching of the aromatic and aliphatic groups, C=O stretching (in the case of succinate or tartrate salts), C=N stretching of the pyridine ring, and C-O stretching of the ether linkage. jopcr.comresearchgate.net Differences in the IR absorption bands, particularly in the quaternary ammonium salt region, have been noted between the racemic mixture and the individual enantiomers, supporting structural differences. jopcr.com For instance, the S(–)-Doxylamine succinate shows a strong OH stretch at 3423 cm⁻¹ and a C=O stretch at 1710 cm⁻¹. jopcr.com

Table 2: Key IR Absorption Bands for Doxylamine Salts jopcr.com

Functional Group Wavenumber (cm⁻¹)
OH Stretch~3321 - 3423
C-H Stretch (Aromatic)~3057
Quaternary Ammonium Salt~2337 - 2672
C=O Stretch~1710 - 1728
C=N Stretch~1468
C-H Stretch (Aromatic)~849

Note: Wavenumbers can vary slightly depending on the specific salt form and sample preparation.

Optical Rotation and Circular Dichroism Spectroscopy

Optical rotation is a fundamental property used to characterize chiral molecules and confirm the successful resolution of enantiomers. jopcr.comjopcr.com this compound, being the levorotatory enantiomer, will rotate the plane of polarized light to the left, resulting in a negative specific rotation value. In contrast, the R-(+)-enantiomer exhibits a positive rotation, while the racemic mixture shows a near-zero optical rotation. jopcr.com For example, S(–)-doxylamine tartrate has been reported to have a specific rotation of –41°. jopcr.com

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can also be used to characterize chiral molecules like this compound. While specific CD data for this compound is less commonly reported in general literature, it remains a powerful tool for studying the chiroptical properties of enantiomers. A related technique, Photoelectron Circular Dichroism (PECD) coupled with mass spectrometry, has been explored for the direct, enantiomer-selective analysis of chiral mixtures without prior separation. spectroscopyonline.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to confirm the molecular weight and fragmentation pattern of this compound, providing validation of its molecular structure. jopcr.comnewdrugapprovals.orgnih.gov Typically coupled with a chromatographic separation technique like LC or GC, MS provides high sensitivity and specificity.

The mass spectrum of doxylamine generally shows a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to its molecular weight (270.37 g/mol ). newdrugapprovals.orgnih.gov For example, a molecular ion peak at m/z 271 has been reported. jopcr.comnewdrugapprovals.org The fragmentation pattern is also characteristic of the molecule's structure. Common fragmentation mechanisms involve cleavage of the ether bond and loss of the dimethylaminoethyl group. researchgate.netmiamioh.edu The choice of ionization technique, such as chemical ionization with different reagent gases (e.g., methane (B114726) or ammonia), can influence the resulting fragmentation pattern. researchgate.net

Bioanalytical Method Development for this compound Quantification in Biological Matrices (Preclinical Samples)

The development of robust bioanalytical methods is essential for studying the pharmacokinetics of this compound in preclinical models. These methods must be sensitive, specific, and accurate for the quantification of the enantiomer in complex biological matrices such as plasma. core.ac.ukresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. fda.govnih.govnih.gov Chiral LC-MS/MS methods have been developed to separate and quantify doxylamine enantiomers in plasma. core.ac.uk These methods typically involve:

Sample Preparation: A crucial step to remove interfering substances from the biological matrix. Common techniques include protein precipitation with solvents like acetonitrile or methanol, or liquid-liquid extraction. core.ac.uknih.gov

Chromatographic Separation: A chiral stationary phase (CSP) is used to achieve enantiomeric separation. Cellulose-based CSPs, such as cellulose Tris(4-chloro,3-methylphenylcarbamate), have been successfully used. core.ac.uk The mobile phase composition, including the organic modifier and additives like diethylamine, is optimized to achieve good resolution and peak shape. core.ac.ukoup.com

Mass Spectrometric Detection: Detection is typically performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov Multiple reaction monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.gov

Method validation is performed according to regulatory guidelines and includes assessment of linearity, accuracy, precision, selectivity, recovery, and stability of the analyte in the biological matrix. core.ac.uknih.gov Such validated methods allow for the reliable determination of the pharmacokinetic profile of this compound in preclinical studies.

Future Research Directions in S Doxylamine Chemistry and Pharmacology

Exploration of Novel Enantioselective Synthesis Routes with Enhanced Efficiency

The creation of efficient and scalable methods for producing single-enantiomer pharmaceuticals is a fundamental challenge in medicinal chemistry. For S-Doxylamine, future research will likely pivot from traditional resolution methods, which are inherently inefficient with a maximum 50% yield, to more advanced and efficient enantioselective synthetic strategies.

One major focus will be the design of new chiral catalysts for the asymmetric synthesis of this compound. This could involve the asymmetric hydrogenation of a prochiral ketone precursor using transition metal catalysts (e.g., rhodium, ruthenium, iridium) complexed with chiral ligands. The objective is to achieve high enantiomeric excess (ee) and excellent chemical yields under mild conditions.

Biocatalysis offers another highly promising path. The use of enzymes like ketoreductases could enable the highly selective reduction of a prochiral ketone to the required (S)-alcohol intermediate. Enzymatic reactions are known for their exceptional enantioselectivity and their ability to function in environmentally friendly aqueous environments. Future work will involve discovering and engineering robust enzymes that can tolerate high substrate loads and maintain stability over time. A recent study reported a method using a novel chiral auxiliary that achieved a 67% yield of enantiopure (d)-doxylamine, surpassing the enantiomeric excess of methods like Sharpless Asymmetric Dihydroxylation. researchgate.netajol.info

Additionally, organocatalysis presents a compelling metal-free alternative. Chiral organic molecules, such as proline derivatives or chiral phosphoric acids, could catalyze key bond-forming steps in the synthesis of the this compound framework, ensuring the correct stereochemistry is set early in the synthetic pathway. Some existing methods for preparing chiral doxylamine (B195884) succinate (B1194679) are considered complicated, requiring expensive chiral reagents and lengthy reaction times. ajol.inforesearchgate.netindexcopernicus.com

In-depth Molecular Modeling and Docking Studies of this compound Receptor Interactions

A thorough understanding of how this compound interacts with its biological targets at a molecular level is critical to defining its pharmacological activity. While doxylamine is known to be an antagonist of the histamine (B1213489) H1 receptor, detailed comparative studies of the (S)- and (R)-enantiomers are still needed. wikipedia.orgnih.gov

Future molecular modeling and docking studies will be essential for visualizing and quantifying these interactions. nih.gov High-resolution crystal structures of the H1 receptor, ideally in a complex with both this compound and R-doxylamine, would provide an ideal foundation for these computational analyses. In the absence of such structures, homology modeling based on related G-protein coupled receptors (GPCRs) can be utilized.

These computational investigations will aim to:

Pinpoint the exact binding site within the H1 receptor and identify key amino acid residues that interact with this compound.

Define the binding orientation of each enantiomer within the receptor's active site.

Analyze the specific intermolecular forces—such as hydrogen bonds, ionic interactions, and van der Waals forces—that determine binding affinity.

Calculate the theoretical binding energies for both this compound and R-doxylamine to predict and explain differences in their potency.

By comparing the docking results and interaction patterns of the two enantiomers, researchers can gain insight into the stereoselectivity of the H1 receptor. mdpi.com This knowledge can clarify why one enantiomer may exhibit higher affinity or potency.

Advanced Preclinical Pharmacokinetic and Pharmacodynamic Modeling of this compound and its Enantiomers

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug govern its absorption, distribution, metabolism, excretion, and therapeutic effects. For chiral drugs, it is crucial to characterize the PK/PD profiles of each enantiomer separately, as they can vary significantly. jopcr.com

Future research should utilize advanced modeling techniques to build a comprehensive understanding of this compound's behavior in the body compared to its (R)-enantiomer and the racemic mixture. catapult.org.uk This includes:

Stereoselective Pharmacokinetic Studies: Conducting detailed preclinical studies in relevant animal models to establish key PK parameters for both S- and R-doxylamine, including clearance, volume of distribution, and half-life. It's also important to investigate whether chiral inversion occurs in vivo. researchgate.netresearchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling: Developing PBPK models to simulate the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer in various tissues and organs. mdpi.com These models can help predict human pharmacokinetics from preclinical data.

Integrated PK/PD Modeling: Connecting pharmacokinetic data with pharmacodynamic measurements to establish a quantitative relationship between drug concentration and its effect for each enantiomer. nih.gov

These advanced modeling approaches will offer a more precise understanding of the exposure-response relationship for this compound.

Investigation of Stereoselective Metabolism of this compound by Specific Cytochrome P450 Isoforms and Other Enzymes

Drug metabolism is a critical determinant of a drug's efficacy and safety, and this process can be stereoselective for chiral compounds. The cytochrome P450 (CYP450) enzyme system in the liver plays a major role in drug metabolism. researchgate.netmdpi.com

Future research should aim to identify the specific CYP450 isoforms responsible for metabolizing this compound and its (R)-enantiomer. nih.govnih.govresearchgate.net This can be accomplished through in vitro experiments using:

Recombinant Human CYP450 Enzymes: To pinpoint which specific isoforms (e.g., CYP2D6, CYP3A4, CYP1A2) are the primary catalysts. wikipedia.org

Chemical Inhibition Studies: To confirm the contribution of each enzyme to the metabolism of the enantiomers.

The objective is to determine if there are significant differences in the metabolic rates or pathways for this compound versus R-doxylamine. It is known that doxylamine is metabolized in the liver by CYP2D6, CYP1A2, and CYP2C9. wikipedia.org The primary metabolites are N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide. wikipedia.org Additionally, the involvement of other metabolizing enzymes like UDP-glucuronosyltransferases (UGTs) and flavin-containing monooxygenases (FMOs) in the stereoselective metabolism of doxylamine should be explored.

Development of Highly Sensitive and Specific Analytical Methods for Trace Level Enantiomeric Quantification

The ability to accurately measure the concentrations of individual enantiomers in biological samples is fundamental to all pharmacokinetic and metabolic studies of chiral drugs. While methods for the enantiomeric separation of doxylamine exist, future research should focus on developing and validating even more sensitive and specific analytical techniques. tandfonline.comcore.ac.uk

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary platform for this work due to its high sensitivity and selectivity. researchgate.net Key areas for future development include:

Novel Chiral Stationary Phases (CSPs): Exploring new CSPs for high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) that can provide baseline separation of this compound and R-doxylamine with faster analysis times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are a common choice. mdpi.comnih.govoup.com

Chiral Derivatization: Investigating new chiral derivatizing agents that react with the doxylamine enantiomers to form diastereomers, which can then be separated on a standard, non-chiral column.

Supercritical Fluid Chromatography (SFC): Examining the use of SFC with chiral columns as a greener and often faster alternative to HPLC for enantiomeric separations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.